2-Phenyl-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQKMHSXPWIOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with cyanogen bromide under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-Phenyl-2-oxazoline and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Cycloaddition Reactions: The oxazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Electrophilic Substitution: Reagents like halogens or nitro compounds under acidic conditions.
Cycloaddition: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products:
Amides: From nucleophilic attack on the nitrile group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Complex Heterocycles: From cycloaddition reactions.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of 1,3-oxazole-4-carbonitrile exhibit significant antiviral activity against human papillomavirus (HPV). A notable compound, 2-phenyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile, was evaluated for its efficacy against HPV types 11, 16, and 18. The findings indicated that this compound showed moderate antiviral activity with an IC50 value ranging from 2 to 8 μM against HPV-11, while also displaying low cellular toxicity .
Table 1: Antiviral Activity of 2-Phenyl-1,3-Oxazole Derivatives
| Compound Name | Target Virus | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| Compound 2 | HPV-11 | 2 | Low |
| Compound 4 | HPV-11 | 3.68 | Moderate |
| Compound 4 | HPV-16 | - | Moderate |
| Compound 4 | HPV-18 | - | Moderate |
Anticancer Properties
The anticancer potential of 2-phenyl-1,3-oxazole-4-carbonitrile has been explored through various studies. A series of new derivatives were synthesized and tested against a panel of 60 cancer cell lines as part of the National Cancer Institute's screening protocol. One such derivative exhibited potent cytotoxicity with average GI50 values around mol/L, indicating its effectiveness against multiple cancer types including lung, kidney, and breast cancers .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Average GI50 (mol/L) | TGI (mol/L) | LC50 (mol/L) |
|---|---|---|---|
| Methyl 5-benzylsulfonyl-2-phenyl... |
Structure-Activity Relationship Studies
Research has also focused on the structure-activity relationships (SAR) of these compounds to optimize their biological activity. For example, modifications in the phenyl ring or the carbonitrile group have shown to influence both the potency and selectivity of the compounds against cancer cells .
Case Study 1: HPV Inhibition
A study conducted at the University of Alabama demonstrated that specific derivatives of this compound inhibited the replication of HPV in vitro. The most effective compound showed an EC50 comparable to existing antiviral drugs but with a distinct profile that warrants further investigation for drug development .
Case Study 2: Anticancer Screening
In another significant study, a derivative was tested across various human cancer cell lines and was found to inhibit tumor growth effectively in xenograft models. The results highlighted its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism by which 2-Phenyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cancer progression.
Material Properties: Its electronic structure can influence the conductivity or photoluminescence of materials in which it is incorporated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents at positions 2, 4, or 5 of the oxazole ring, altering electronic profiles and reactivity:
Physicochemical Properties
- Lipophilicity: Fluorinated derivatives (LogP ~3.5–4.0) exhibit higher membrane permeability than non-fluorinated analogues (LogP ~2.5–3.0) .
- Thermal stability: Cyano-substituted oxazoles (decomposition >250°C) are more stable than amino-substituted variants (<200°C) .
Biological Activity
2-Phenyl-1,3-oxazole-4-carbonitrile (also referred to as 5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a phenyl group attached to an oxazole ring with a carbonitrile functional group. Its synthesis typically involves multi-step organic reactions, which can be tailored to produce various derivatives with modified biological properties. The general synthetic pathway includes the formation of the oxazole ring followed by the introduction of the carbonitrile group and phenyl moiety.
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, compounds structurally related to this oxazole derivative have been evaluated against multiple cancer cell lines, including lung, kidney, and breast cancers. In vitro studies demonstrated that certain derivatives could inhibit cell growth effectively, with specific compounds showing a GI50 (the concentration required to inhibit 50% of cell growth) in the nanomolar range .
| Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) |
|---|---|---|---|
| Colorectal DLD-1 | 270 | - | - |
| Melanoma MALME-3M | - | - | -78.70 |
| Renal ACHN | -35 | - | - |
The above table summarizes findings from various studies highlighting the efficacy of related compounds in different cancer models.
2. Neuroprotective Effects
The compound has also been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves enhancing acetylcholine levels in the synaptic cleft, thereby improving neurotransmission .
3. Anti-inflammatory and Analgesic Properties
Further investigations have suggested that this compound may possess anti-inflammatory and analgesic properties. These effects could be beneficial in managing conditions characterized by chronic inflammation and pain .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as AChE, which is critical for neurotransmitter regulation.
- Induction of Apoptosis : Some derivatives have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .
- Receptor Modulation : The interaction with various receptors involved in cell signaling pathways may also contribute to its therapeutic effects .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- In Vitro Studies : A series of experiments on human cancer cell lines demonstrated cytotoxic effects with varying degrees of potency depending on structural modifications.
- Animal Models : In vivo studies using xenograft models showed tumor growth inhibition when treated with selected derivatives of the compound, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 2-Phenyl-1,3-oxazole-4-carbonitrile?
The synthesis typically involves cyclocondensation of precursors such as α-bromo ketones or cyanocarboxylic acid derivatives with phenyl-substituted amines. Key steps include:
- Reagent selection : Use of sodium hydroxide or triethylamine as a base to deprotonate intermediates .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve yields >70% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR spectroscopy : and NMR confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl) and the oxazole ring’s nitrile (C≡N) signal at ~115 ppm .
- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and 1600–1650 cm (C=N/C=C oxazole ring) validate functional groups .
- Mass spectrometry (MS) : Molecular ion [M+H] at m/z 211.1 confirms the molecular formula .
Advanced Research Questions
Q. How does the substitution pattern on the oxazole ring influence the compound’s reactivity with nitrogen-containing bases?
Substituents at the 2- and 4-positions modulate electronic and steric effects:
- Electron-withdrawing groups (e.g., CN) : Enhance electrophilicity at C5, facilitating nucleophilic substitution with secondary amines (e.g., morpholine) .
- Steric hindrance : Bulky substituents (e.g., biphenyl) reduce reaction rates by limiting access to the oxazole core . Kinetic studies (UV-Vis monitoring) and DFT calculations can quantify these effects .
Q. What computational methods predict the biological targets of this compound?
- Molecular docking : Screening against kinase databases (e.g., PDB) identifies potential binding pockets, with oxazole’s nitrile forming hydrogen bonds to catalytic lysine residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against enzymes like COX-2 or EGFR .
- MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activity data for oxazole derivatives?
- Dose-response assays : Establish EC values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
- Meta-analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .
Methodological Challenges & Solutions
Q. What strategies mitigate thermal degradation during synthesis or storage?
- Thermal stability analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (~180°C for oxazole derivatives) .
- Storage conditions : Lyophilization and storage under argon at -20°C prevent hydrolysis of the nitrile group .
Q. How can regioselectivity be controlled in oxazole ring functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
